molecular formula C19H15ClN2O5 B5402093 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide

Cat. No. B5402093
M. Wt: 386.8 g/mol
InChI Key: SUKVNDWTMITYPA-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cellular signaling pathways.

Mechanism of Action

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of EGFR-mediated signaling pathways, which are crucial for cell growth and survival. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to be a potent and selective inhibitor of EGFR, with minimal off-target effects.
Biochemical and Physiological Effects
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells that overexpress EGFR. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. In addition, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, with minimal off-target effects. It has also been shown to be effective in a wide range of cell types and experimental models. However, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has some limitations. It is a small molecule inhibitor and may not be suitable for studying the effects of EGFR inhibition on protein-protein interactions or protein-DNA interactions. In addition, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide may not be effective in all types of cancer cells, as some cancer cells may have developed resistance to EGFR inhibition.

Future Directions

There are many future directions for the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways, as EGFR signaling is often interconnected with other signaling pathways. Another area of interest is the development of EGFR inhibitors that are effective in cancer cells that have developed resistance to existing EGFR inhibitors. Finally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide may be useful in the development of new treatments for inflammatory diseases, as it has been shown to have anti-inflammatory effects.

Synthesis Methods

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide can be synthesized using a multi-step synthetic route. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with malononitrile to form 2,5-dimethoxyphenylacetonitrile. The next step involves the reaction of 2,5-dimethoxyphenylacetonitrile with 6-chloro-1,3-benzodioxole-5-carbaldehyde to form 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide.

Scientific Research Applications

3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been widely used in scientific research as a tool to study the role of EGFR in cellular signaling pathways. It has been used to investigate the effects of EGFR inhibition on various cellular processes, including cell proliferation, differentiation, and survival. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has also been used to study the role of EGFR in cancer development and progression, as EGFR is often overexpressed in many types of cancer.

properties

IUPAC Name

(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c1-24-13-3-4-16(25-2)15(7-13)22-19(23)12(9-21)5-11-6-17-18(8-14(11)20)27-10-26-17/h3-8H,10H2,1-2H3,(H,22,23)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKVNDWTMITYPA-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.